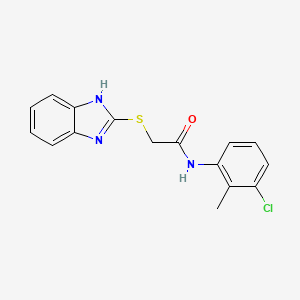![molecular formula C18H17ClN4O2 B5598596 N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide involves multiple steps, including the formation of pyrazole rings, amide bond formation, and the introduction of substituents at specific positions on the ring systems. These processes require precise control over reaction conditions to achieve the desired selectivity and yield. For example, the nucleophilic displacement of bromide in the pyrazole ring with fluoride has been demonstrated in the synthesis of related compounds, indicating the feasibility of incorporating various functional groups into the pyrazole ring structure (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds in this class has been extensively studied through techniques such as X-ray crystallography, NMR, and computational methods. These studies reveal the conformational preferences of the molecules and the influence of substituents on the overall geometry. For instance, the molecular geometries and electronic structures have been optimized and calculated, identifying electrophilic and nucleophilic regions on the molecular surface, which are crucial for understanding the compound's reactivity and interactions with biological targets (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Metabolite Analysis
Environmental Exposure to Pesticides
A study on the exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides highlighted the widespread chronic exposure to these neurotoxic insecticides. This research emphasizes the importance of monitoring environmental exposure to potentially harmful chemicals, which could be relevant for understanding the environmental impact and safety of various compounds, including N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide (Babina et al., 2012).
Disposition and Metabolism of Novel Compounds
Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how novel compounds are processed in the human body. This study detailed the elimination pathways, half-life, and principal metabolites observed in humans, offering a model for understanding the pharmacokinetics of related compounds (Renzulli et al., 2011).
Diagnostic and Therapeutic Applications
Diagnostic Imaging of Brain Receptors
A study on the imaging of 5-HT1A receptors in the human brain using PET and the radioligand [carbonyl-11C]WAY-100635 illustrated the potential of chemical compounds in diagnostic imaging. This research could inform the development of diagnostic tools using similar compounds for imaging specific receptors or biological markers in the human body (Pike et al., 1996).
Pharmacokinetic Studies
A study developed an accurate hydrophilic liquid interaction chromatography tandem mass spectrometry (HILIC-MS/MS) based stable isotope dilution analysis for quantitating bioactive pyridines in human plasma and urine after coffee consumption. This methodology could be applied to study the pharmacokinetics of N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide and its metabolites (Lang et al., 2010).
Eigenschaften
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-1-(2-methoxyphenyl)-N-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-22(11-13-6-5-9-20-17(13)19)18(24)14-10-21-23(12-14)15-7-3-4-8-16(15)25-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIDEDKKNPZAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)C2=CN(N=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)


![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
![4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5598609.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)